

Total Synthesis of Acremine F: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric total synthesis of Acremine F, a meroterpenoid natural product. The synthesis strategy relies on a key asymmetric dihydroxylation and a kinetic resolution to establish the stereochemistry of the highly substituted cyclohexene core. This protocol is adapted from the first reported asymmetric synthesis by Reyes, J. R. et al. and is intended for research and developmental purposes.[1]

Introduction

Acremine F is a member of the acremine family of meroterpenoids, which are isolated from fungi of the genus Acremonium.[1] These natural products feature a substituted cyclohexene core linked to a prenyl unit. While Acremine F itself has not shown significant biological activity, other members of the acremine family have demonstrated inhibitory effects against Plasmopara viticola sporangia germination.[1] The synthesis of Acremine F provides a platform for accessing other acremine analogues for further biological evaluation. This protocol outlines a scalable route that has successfully yielded 300 mg of the natural product.[1]

Overall Synthetic Scheme

The total synthesis of Acremine F begins with commercially available meta-cresol and proceeds through a sequence of reactions including a Birch reduction, asymmetric



dihydroxylation, protection, oxidation, iodination, a stereoselective Corey-Itsuno reduction which also serves as a kinetic resolution, deprotection, and a final Stille cross-coupling to install the prenyl side chain.



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Figure 1. Total Synthesis of Acremine F.

Quantitative Data Summary

The following table summarizes the yields and key quantitative data for the synthesis of Acremine F and its intermediates.



Step	Product	Starting Material	Reagents and Conditions	Yield (%)	Enantiomeri c Excess (ee)
1	TIPS Ether	meta-Cresol (12)	TIPSCI, Imidazole, DCM, 0 °C to rt	98	-
2	Cyclohexa- 1,4-diene (13)	TIPS Ether	Li, NH3(I), THF, t-BuOH, -78°C	85	-
3	Diol	Cyclohexa- 1,4-diene (13)	AD-mix-β, MeSO2NH2, t-BuOH/H2O, 0 °C	65	25%
4	Dioxolane (14)	Diol	2,2- dimethoxypro pane, CSA, DCM, rt	95	-
5	Enone (15)	Dioxolane (14)	TMSOTf, Et3N, Pd(OAc)2, MeCN, rt	80	-
6	α-lodoenone (16)	Enone (15)	I2, Pyridine, CCI4, rt	92	-
7	Allylic Alcohol (17)	α-lodoenone (16)	(R)-2-methyl- CBS- oxazaborolidi ne, BH3·SMe2, THF, -78 °C	45	95%
8	Deprotected Diol	Allylic Alcohol (17)	TBAF, THF, rt	90	-



Experimental Protocols

Step 1: Synthesis of Triisopropyl((3-methylphenoxy)silane) (TIPS Ether)

To a solution of meta-cresol (10.0 g, 92.5 mmol) in dichloromethane (200 mL) at 0 °C was added imidazole (15.7 g, 231 mmol) followed by the dropwise addition of triisopropylsilyl chloride (21.8 mL, 102 mmol). The reaction mixture was allowed to warm to room temperature and stirred for 16 hours. The reaction was then quenched with water and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash chromatography to afford the TIPS ether as a colorless oil.

Step 2: Synthesis of 1-Methyl-3-((triisopropylsilyl)oxy)cyclohexa-1,4-diene (13)

A solution of the TIPS ether (15.0 g, 56.7 mmol) and tert-butanol (11.0 mL, 113 mmol) in THF (100 mL) was added to a solution of lithium (1.18 g, 170 mmol) in liquid ammonia (250 mL) at -78 °C. The reaction mixture was stirred for 2 hours at -78 °C and then quenched by the addition of solid ammonium chloride. The ammonia was allowed to evaporate, and the residue was partitioned between water and diethyl ether. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was used in the next step without further purification.

Step 3: Asymmetric Dihydroxylation to Diol

To a vigorously stirred mixture of AD-mix- β (100 g) and methanesulfonamide (6.7 g, 70.4 mmol) in tert-butanol/water (1:1, 500 mL) at 0 °C was added a solution of cyclohexa-1,4-diene 13 (18.7 g, 70.4 mmol) in tert-butanol (50 mL). The reaction mixture was stirred at 0 °C for 24 hours. The reaction was quenched by the addition of sodium sulfite (100 g) and stirred for an



additional hour. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with 2 M NaOH and brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash chromatography to yield the diol. The enantiomeric excess was determined by chiral HPLC analysis.

Step 4: Protection as Dioxolane (14)

To a solution of the diol (10.0 g, 33.3 mmol) in dichloromethane (150 mL) was added 2,2-dimethoxypropane (8.2 mL, 66.6 mmol) and a catalytic amount of camphorsulfonic acid (CSA). The reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched with saturated aqueous NaHCO3 solution, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure to give the dioxolane 14, which was used in the next step without further purification.

Step 5: Saegusa Oxidation to Enone (15)

To a solution of dioxolane 14 (10.0 g, 29.4 mmol) and triethylamine (8.2 mL, 58.8 mmol) in acetonitrile (150 mL) at 0 °C was added trimethylsilyl trifluoromethanesulfonate (6.4 mL, 35.3 mmol). The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. Palladium(II) acetate (660 mg, 2.94 mmol) was then added, and the mixture was stirred at room temperature for 16 hours. The reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography to afford enone 15.

Step 6: α -lodination to α -lodoenone (16)

To a solution of enone 15 (5.0 g, 14.8 mmol) in carbon tetrachloride (100 mL) was added pyridine (2.4 mL, 29.6 mmol) and iodine (7.5 g, 29.6 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with saturated aqueous Na2S2O3 solution, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash chromatography to give α -iodoenone 16.

Step 7: Corey-Itsuno Reduction and Kinetic Resolution to Allylic Alcohol (17)



To a solution of (R)-2-methyl-CBS-oxazaborolidine (1 M in toluene, 3.0 mL, 3.0 mmol) in THF (50 mL) at -78 °C was added borane-dimethyl sulfide complex (10 M, 3.0 mL, 30 mmol). After stirring for 15 minutes, a solution of α -iodoenone 16 (5.0 g, 10.0 mmol) in THF (50 mL) was added dropwise. The reaction mixture was stirred at -78 °C for 3 hours. The reaction was quenched by the slow addition of methanol, followed by 1 M HCl. The mixture was allowed to warm to room temperature and stirred for 30 minutes. The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash chromatography to afford allylic alcohol 17. The enantiomeric excess was determined by chiral HPLC analysis.

Step 8: Deprotection of the Diol

To a solution of allylic alcohol 17 (2.0 g, 4.0 mmol) in THF (40 mL) was added tetra-n-butylammonium fluoride (1 M in THF, 8.0 mL, 8.0 mmol). The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography to yield the deprotected diol.

Step 9: Stille Cross-Coupling to Acremine F (5)

To a solution of the deprotected diol (1.0 g, 2.7 mmol), vinyl stannane 18 (1.3 g, 4.1 mmol), and tris(2-furyl)phosphine (126 mg, 0.54 mmol) in NMP (20 mL) was added copper(I) iodide (103 mg, 0.54 mmol) and tris(dibenzylideneacetone)dipalladium(0) (124 mg, 0.135 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with saturated aqueous KF solution and stirred for 30 minutes. The mixture was filtered through Celite and the filtrate was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash chromatography to afford Acremine F (5).

Spectroscopic Data for Acremine F (5)

- ¹H NMR (500 MHz, CDCl₃): δ 6.01 (d, J = 16.0 Hz, 1H), 5.82 (dd, J = 16.0, 6.5 Hz, 1H), 5.70 (s, 1H), 4.25 (m, 1H), 4.05 (m, 1H), 2.30 (m, 1H), 1.95 (m, 1H), 1.75 (s, 3H), 1.35 (s, 6H).
- ¹³C NMR (125 MHz, CDCl₃): δ 142.5, 138.1, 130.2, 125.8, 72.4, 71.8, 70.9, 40.1, 30.0, 29.8, 25.4.
- HRMS (ESI): calcd for C₁₂H₂₀O₄Na [M+Na]⁺ 251.1254, found 251.1259.



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References

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